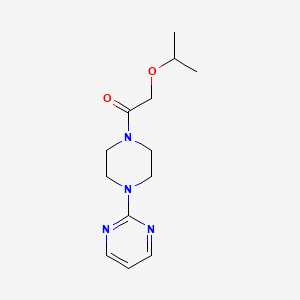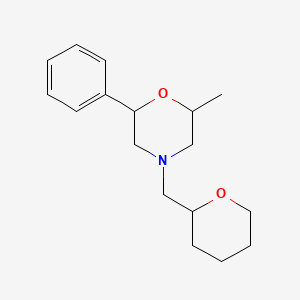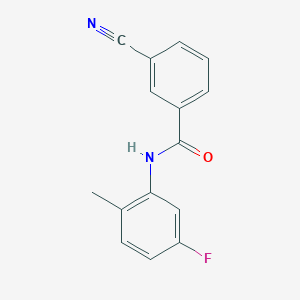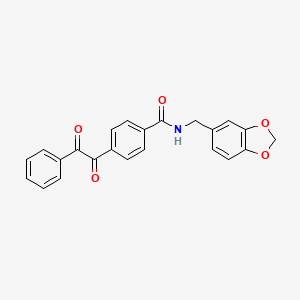
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone, also known as PZ-2891, is a synthetic compound that has been extensively studied for its potential use in scientific research. PZ-2891 is a pyrimidine-based inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
作用機序
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2 activity, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone can disrupt these cellular processes and induce apoptosis in cancer cells (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to inhibit the phosphorylation of tau protein by CK2, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013).
Biochemical and Physiological Effects
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to have biochemical and physiological effects in various cell types. In cancer cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to induce apoptosis and inhibit cell proliferation by disrupting CK2 activity (Siddiqui et al., 2011). In neuronal cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2-mediated phosphorylation of tau protein, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) (Zien et al., 2016).
実験室実験の利点と制限
One advantage of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). However, one limitation of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain applications (Bibby et al., 2013).
将来の方向性
For the study of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone include the development of more potent CK2 inhibitors and the study of its effects on other cellular processes.
合成法
The synthesis method of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been described in a few publications. One of the most detailed methods was reported by Siddiqui et al. (2011), who used a four-step synthesis to obtain 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. The first step involved the reaction of 4-(2-bromoacetyl)pyrimidine with piperazine to form 4-(1-piperazinyl)-2-bromoacetopyrimidine. The second step was the reaction of this intermediate with 2,2-dimethoxypropane to yield 4-(1-piperazinyl)-2-(2-methoxy-2-oxoethyl)pyrimidine. The third step involved the reaction of this intermediate with 2,2,2-trifluoroethyl chloroformate to form 2-(2,2,2-trifluoroethoxy)-4-(1-piperazinyl)pyrimidine. Finally, the fourth step was the reaction of this intermediate with 2-(2-hydroxyethoxy)ethylamine to yield 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone.
科学的研究の応用
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been studied for its potential use in various scientific research areas. One of the main applications of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is in cancer research, as CK2 is overexpressed in many types of cancer and is involved in tumor growth and survival. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2 activity in cancer cells and induce apoptosis, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been studied for its potential use in neurodegenerative diseases, as CK2 is involved in the phosphorylation of tau protein, which is implicated in Alzheimer's disease (Bibby et al., 2013).
特性
IUPAC Name |
2-propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11(2)19-10-12(18)16-6-8-17(9-7-16)13-14-4-3-5-15-13/h3-5,11H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCWSNCQMWHYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-chloro-2-(4-methoxyphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7533957.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)


![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)




![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)